

Indium Oxine chemical properties and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Indium Oxine

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An In-Depth Technical Guide to the Chemical Properties and Solubility of Indium Oxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and associated experimental protocols for **Indium Oxine**, a key radiopharmaceutical agent. The information is intended for professionals in research, science, and drug development who utilize this compound for diagnostic imaging and cellular labeling.

Core Chemical and Physical Properties

Indium Oxine, specifically Indium-111 Oxine, is an organometallic coordination complex. It consists of a central Indium-111 radionuclide chelated by three molecules of 8-hydroxyquinoline, also known as oxine.[1][2] This formation results in a neutral, lipophilic compound, which is critical for its biological function.[2][3] The molecular structure has been determined by X-ray crystallography to be an asymmetric pseudo-octahedral N_3O_3 metal coordination sphere.[4]

While the complex is formulated as an aqueous solution for clinical use, data regarding the physical properties of the pure, solid-state compound is limited. The properties of the analogous non-radioactive compound, tris(8-hydroxyquinolinato)aluminum (Alq3), are often used as a reference, which has a melting point reported to be above 300 °C.[4][5] The radiopharmaceutical solution itself has a melting and boiling point consistent with its aqueous base (0 °C and 100 °C, respectively).

Table 1: Summary of Chemical & Physical Properties for Indium (^{111}In) Oxine

Property	Value	Citation
IUPAC Name	Indium(3+);tris(quinolin-8-olate)	[6]
Synonyms	Indium In-111 Oxyquinoline, ¹¹¹ In-Oxine, Tris(8-quinolinolato)indium(III)	[7][8][9]
Molecular Formula	C ₂₇ H ₁₈ ¹¹¹ InN ₃ O ₃	[6][10]
Molecular Weight	Approx. 543.4 - 547.3 g/mol	[6][11][12]
Appearance	Clear, odorless liquid (as aqueous solution)	[13]
Stability Constant (K)	~10 ¹⁰ (low stability)	[1][2][3]
Radioisotope	Indium-111 (¹¹¹ In)	[14]
Physical Half-Life	67.2 hours (2.8 days)	[2][3]
Decay Method	Electron Capture	[3]
Storage	Store at room temperature (15-25°C)	[3][15]

Solubility Profile

The solubility of the **Indium Oxine** complex is a defining characteristic that dictates its mechanism of action. As a neutral, saturated 1:3 complex, it possesses significant lipophilicity (lipid solubility).[2][3] This property allows it to readily diffuse across the lipid bilayer of cell membranes.[1][11]

Conversely, the complex has poor stability and solubility in aqueous solutions.[16][17] This instability can lead to the complex binding to the surfaces of glass and plastic containers.[17] To counteract this, commercial radiopharmaceutical preparations are formulated as sterile, isotonic aqueous solutions containing a non-toxic surfactant, such as Polysorbate 80, and a HEPES buffer to maintain a physiological pH between 6.5 and 7.5.[11] Studies have also suggested that hydrogen bonding plays a significant role in the solvation of the complex in protic solvents like ethanol.[4][14]

Table 2: Solubility Characteristics of **Indium Oxine**

Solvent Type	Solubility Description	Key Considerations	Citation
Aqueous Media	Poor; unstable.	Formulated with surfactants (e.g., Polysorbate 80) and buffers (e.g., HEPES) to maintain solution stability.	[11][17]
Organic Solvents	Lipid-soluble (Lipophilic).	This property is essential for passive diffusion across cell membranes.	[1][2][3]
Protic Solvents	Solvation is influenced by hydrogen bonding.	The complex has been crystallized from ethanol, indicating some solubility.	[4][14]
Aprotic Solvents	Exhibits different coordination patterns and exchange kinetics compared to protic solvents.	[14]	

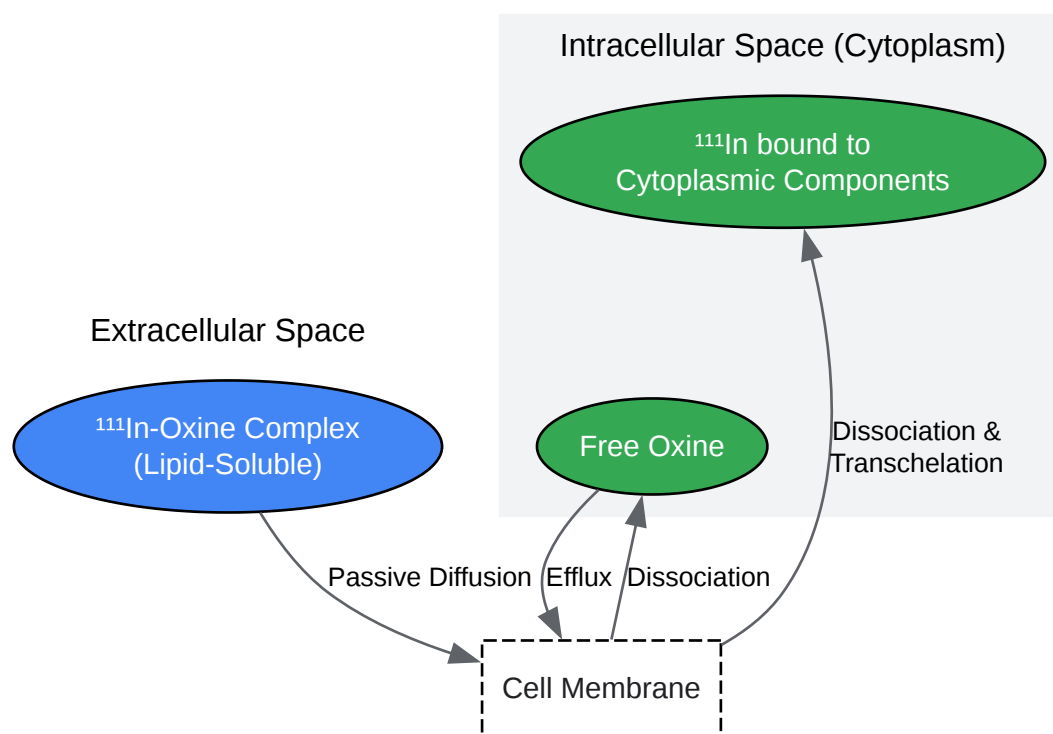
Mechanism of Cellular Labeling

The primary application of Indium-111 Oxine is the radiolabeling of autologous leukocytes (white blood cells) for the diagnostic imaging of infection and inflammation.[7][14] The process hinges on a passive diffusion and intracellular trapping mechanism.

- **Passive Diffusion:** The neutral, lipid-soluble ^{111}In -Oxine complex easily penetrates the cell membrane.[11]
- **Intracellular Dissociation:** Once inside the cytoplasm, the complex dissociates. This is driven by the relatively low stability constant of the ^{111}In -Oxine complex ($\sim 10^{10}$).[2][11]

- Indium Transchelation: The liberated Indium-111 cation is then transchelated and binds with high affinity to intracellular cytoplasmic components, such as lactoferrin.[2][14]
- Oxine Efflux: The free oxine (8-hydroxyquinoline) molecules are subsequently released from the cell.[2][11]

This mechanism effectively traps the Indium-111 radionuclide inside the cell, allowing the labeled cells to be tracked in vivo using scintigraphy.



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Mechanism of Indium-111 Oxine Cellular Uptake and Trapping.

Experimental Protocols

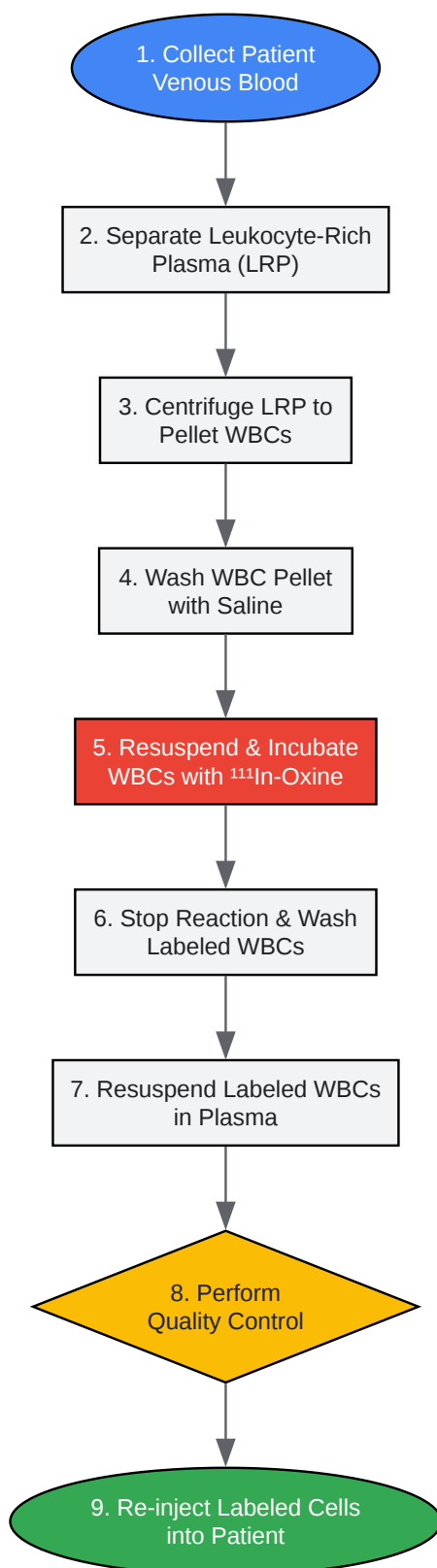
Strict adherence to validated protocols is essential for the safe and effective use of Indium-111 Oxine. The following sections detail key experimental procedures for leukocyte labeling and quality control.

Protocol for Autologous Leukocyte Labeling

This protocol provides a generalized workflow for labeling white blood cells (WBCs). All procedures must be conducted in a laminar flow hood using sterile, aseptic techniques.[\[2\]](#)[\[18\]](#)

- Blood Collection: Withdraw 30-50 mL of venous blood from the patient into a syringe containing an anticoagulant such as Acid-Citrate-Dextrose (ACD).[\[2\]](#)[\[19\]](#)
- Cell Separation:
 - Allow red blood cells (RBCs) to sediment. This can be accelerated using a sedimenting agent.
 - Transfer the leukocyte-rich plasma (LRP) to a sterile centrifuge tube.
 - Centrifuge the LRP (e.g., 450 g for 5 minutes) to obtain a WBC pellet.[\[11\]](#)
 - Remove the supernatant, which is leukocyte-poor plasma (LPP), and save it for a later step.
- Cell Washing: Wash the WBC pellet with sterile saline to remove residual plasma, as transferrin in plasma can compete for the ^{111}In , reducing labeling efficiency. Centrifuge again and discard the supernatant.[\[11\]](#)[\[19\]](#)
- Incubation with ^{111}In -Oxine:
 - Resuspend the washed WBC pellet in 5 mL of sterile saline.
 - Add approximately 20 MBq (~500 μCi) of ^{111}In -Oxine solution to the cell suspension.[\[2\]](#)[\[15\]](#)
 - Incubate at room temperature for 10-15 minutes, swirling gently every few minutes to ensure adequate mixing.[\[2\]](#)[\[11\]](#)
- Final Wash and Resuspension:
 - Add a portion of the previously saved LPP to the labeled cell mixture to stop the labeling reaction.
 - Centrifuge the mixture (e.g., 150 g for 5 minutes) to pellet the now-labeled WBCs.[\[2\]](#)

- Carefully collect the supernatant into a separate tube for calculating labeling efficiency.
- Gently resuspend the final cell pellet in 3-5 mL of the remaining LPP.[\[2\]](#)
- Dose Administration: The resuspended, labeled WBCs are now ready for quality control checks and subsequent intravenous reinjection into the patient. The labeled cells should be administered as soon as possible, typically within 1-3 hours of labeling.[\[2\]](#)[\[15\]](#)



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- To cite this document: BenchChem. [Indium Oxine chemical properties and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083753#indium-oxine-chemical-properties-and-solubility]

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